![molecular formula C26H30N4O2 B2998993 1-[6-(3,4-Dimethylphenyl)pyridazin-3-YL]-N-[(2-methoxyphenyl)methyl]piperidine-3-carboxamide CAS No. 1795024-28-0](/img/structure/B2998993.png)
1-[6-(3,4-Dimethylphenyl)pyridazin-3-YL]-N-[(2-methoxyphenyl)methyl]piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a pyridazinone ring, a piperidine ring, and a phenyl ring . These structures are common in many biologically active compounds and are often used in drug discovery .
Synthesis Analysis
While specific synthesis methods for this compound are not available, general methods for synthesizing similar compounds often involve the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrrolidine ring is a five-membered ring with one nitrogen atom, which can contribute to the stereochemistry of the molecule . The pyridazinone ring is a six-membered ring with two nitrogen atoms and one oxygen atom .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the pyrrolidine ring might undergo reactions typical of amines, while the pyridazinone ring might undergo reactions typical of amides .Applications De Recherche Scientifique
Synthesis and Pharmacological Applications
- The synthesis of novel heterocyclic compounds derived from specific aromatic and heteroaromatic compounds has been explored for their potential as anti-inflammatory, analgesic, and COX-2 inhibitors. For instance, certain derivatives have been identified with high inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, comparable to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).
Molecular Docking and Antimicrobial Activities
- Some pyridine and fused pyridine derivatives have shown moderate to good binding energies on target proteins such as GlcN-6-P synthase. These compounds also exhibited antimicrobial and antioxidant activities upon in silico and in vitro screening, highlighting their potential in drug discovery (Flefel et al., 2018).
Insecticidal Properties
- Pyridine derivatives have been synthesized and tested for their insecticidal activity against pests such as the cowpea aphid, Aphis craccivora Koch. Certain compounds demonstrated significant aphidicidal activities, suggesting their potential application in agricultural pest management (Bakhite et al., 2014).
Analgesic and Antiparkinsonian Activities
- The development of substituted pyridine derivatives from specific starting materials has revealed compounds with notable analgesic and antiparkinsonian activities. These activities were comparable to established drugs, indicating the therapeutic potential of these synthesized compounds in managing pain and Parkinson's disease (Amr et al., 2008).
Dyeing Polyester Fibers and Biological Activities
- Novel heterocyclic aryl monoazo organic compounds containing selenium have been synthesized for dyeing polyester fabrics. These compounds not only served as effective dyes but also displayed significant antioxidant, antitumor, and antimicrobial activities, suggesting their dual utility in textile applications and potential therapeutic benefits (Khalifa et al., 2015).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]-N-[(2-methoxyphenyl)methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O2/c1-18-10-11-20(15-19(18)2)23-12-13-25(29-28-23)30-14-6-8-22(17-30)26(31)27-16-21-7-4-5-9-24(21)32-3/h4-5,7,9-13,15,22H,6,8,14,16-17H2,1-3H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSJVAFCCYYUQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCCC(C3)C(=O)NCC4=CC=CC=C4OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-(3,4-Dimethylphenyl)pyridazin-3-YL]-N-[(2-methoxyphenyl)methyl]piperidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


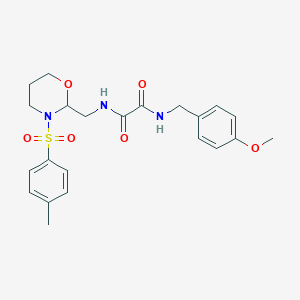
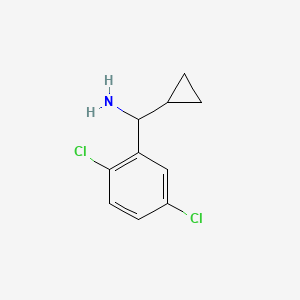
![N-(4-chlorophenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2998915.png)
![1-[3-Butyl-4-(hydroxymethyl)phenyl]ethanone](/img/structure/B2998916.png)
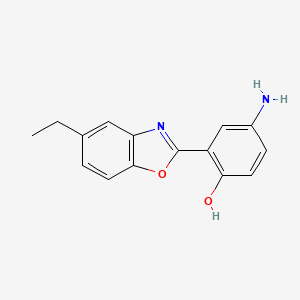
![2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2998918.png)
![1-Methyl-3-([(1-phenylethyl)amino]carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2998919.png)
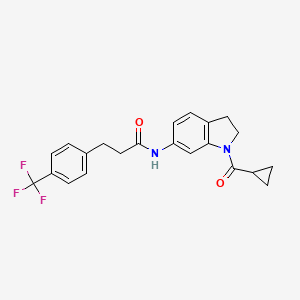
![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2998922.png)
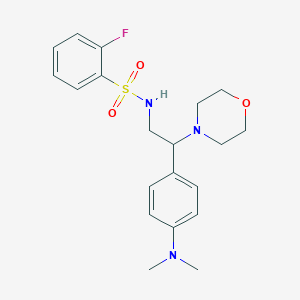


![3,4-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2998930.png)